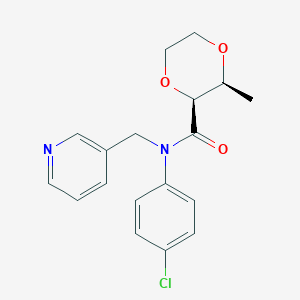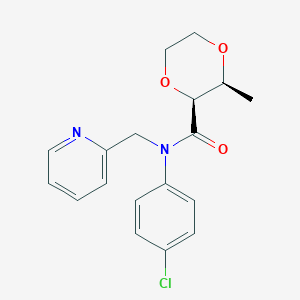![molecular formula C15H19N5O3 B7353090 1-[(3R,4S)-4-ethoxyoxolan-3-yl]-N-methyl-N-pyridin-2-yltriazole-4-carboxamide](/img/structure/B7353090.png)
1-[(3R,4S)-4-ethoxyoxolan-3-yl]-N-methyl-N-pyridin-2-yltriazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3R,4S)-4-ethoxyoxolan-3-yl]-N-methyl-N-pyridin-2-yltriazole-4-carboxamide, also known as Etravirine, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of human immunodeficiency virus (HIV) infections. Etravirine was approved by the United States Food and Drug Administration (FDA) in 2008 for the treatment of HIV-1 infections in adults who have failed prior antiretroviral therapy.
Mécanisme D'action
1-[(3R,4S)-4-ethoxyoxolan-3-yl]-N-methyl-N-pyridin-2-yltriazole-4-carboxamide works by inhibiting the reverse transcriptase enzyme of HIV-1, which is responsible for the replication of the virus. It binds to a specific site on the reverse transcriptase enzyme, causing a conformational change that prevents the enzyme from functioning properly. This inhibits the replication of the virus and reduces the viral load in the patient.
Biochemical and Physiological Effects:
This compound has been shown to be well-tolerated in patients, with few side effects. It has been associated with a decrease in viral load and an increase in CD4+ T-cell counts, which are important markers of immune function in HIV-infected individuals. This compound has also been shown to have a low potential for drug interactions, which is important in the treatment of HIV-1 infections.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(3R,4S)-4-ethoxyoxolan-3-yl]-N-methyl-N-pyridin-2-yltriazole-4-carboxamide has several advantages for use in laboratory experiments. It is a well-characterized drug with a known mechanism of action, making it a useful tool for studying the replication of HIV-1. It has also been shown to be effective in patients who have developed resistance to other antiretroviral drugs, making it a useful tool for studying drug resistance in HIV-1 infections.
One limitation of this compound for use in laboratory experiments is its high cost. This may limit its availability for use in research studies. Additionally, this compound is only effective against HIV-1, and is not effective against other viruses or pathogens.
Orientations Futures
For research on 1-[(3R,4S)-4-ethoxyoxolan-3-yl]-N-methyl-N-pyridin-2-yltriazole-4-carboxamide include the development of new formulations and dosing regimens to improve treatment outcomes. Additionally, research is needed to better understand the mechanisms of drug resistance in HIV-1 infections, and to develop new drugs to overcome this resistance. Finally, research is needed to better understand the long-term effects of this compound on immune function and overall health in HIV-infected individuals.
Méthodes De Synthèse
1-[(3R,4S)-4-ethoxyoxolan-3-yl]-N-methyl-N-pyridin-2-yltriazole-4-carboxamide is synthesized by reacting 4-ethoxy-3-hydroxybenzaldehyde with methyl pyridine-2-carboxylate in the presence of sodium hydride to form 4-ethoxy-3-methoxybenzaldehyde. This intermediate is then reacted with (R)-3-hydroxytetrahydrofuran in the presence of trifluoroacetic acid to form 1-[(3R,4S)-4-ethoxyoxolan-3-yl]-4-ethoxy-3-methoxybenzene. The final step involves reacting this intermediate with 1-methyl-1H-1,2,4-triazole-3-carboxylic acid to form this compound.
Applications De Recherche Scientifique
1-[(3R,4S)-4-ethoxyoxolan-3-yl]-N-methyl-N-pyridin-2-yltriazole-4-carboxamide has been extensively studied for its use in the treatment of HIV-1 infections. It has been shown to be effective in patients who have failed prior antiretroviral therapy, including those who have developed resistance to other NNRTIs. This compound has also been studied in combination with other antiretroviral drugs, such as protease inhibitors and integrase inhibitors, to improve treatment outcomes.
Propriétés
IUPAC Name |
1-[(3R,4S)-4-ethoxyoxolan-3-yl]-N-methyl-N-pyridin-2-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3/c1-3-23-13-10-22-9-12(13)20-8-11(17-18-20)15(21)19(2)14-6-4-5-7-16-14/h4-8,12-13H,3,9-10H2,1-2H3/t12-,13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSPMGTYPFOUSAI-CHWSQXEVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1COCC1N2C=C(N=N2)C(=O)N(C)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@@H]1COC[C@H]1N2C=C(N=N2)C(=O)N(C)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2R,3R)-2-(2-propan-2-ylpyrazol-3-yl)oxolan-3-yl]-3-(3,3,3-trifluoropropyl)-1,2,4-oxadiazole](/img/structure/B7353017.png)
![(3R,8aS)-3-[5-(7-fluoro-4-methyl-1-benzofuran-2-yl)-1,2,4-oxadiazol-3-yl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine](/img/structure/B7353023.png)
![3-[(2R,3S)-2-tert-butyloxolan-3-yl]-5-[(5-methylpyrazolo[3,4-b]pyridin-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7353028.png)
![5-[(1R,2R)-2-(2,4-difluorophenyl)cyclopropyl]-3-(3-methylimidazol-4-yl)-1,2,4-oxadiazole](/img/structure/B7353042.png)
![5-[(1R,2R)-2-(2,4-difluorophenyl)cyclopropyl]-3-[1-(2-fluoroethyl)pyrazol-4-yl]-1,2,4-oxadiazole](/img/structure/B7353046.png)
![(3R,8aS)-3-[5-[(5-methylpyrazolo[3,4-b]pyridin-1-yl)methyl]-1,2,4-oxadiazol-3-yl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine](/img/structure/B7353048.png)
![(2S,3R)-N-[[5-methyl-2-(methylamino)phenyl]methyl]-2-(1-methylpyrazol-4-yl)oxolan-3-amine](/img/structure/B7353056.png)
![(1S,2S)-1-[(3-cyclopropyl-1-methylpyrazol-4-yl)methylamino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B7353061.png)

![(1S,5R)-2-[(5-phenyl-1,3,4-thiadiazol-2-yl)methyl]-3lambda6-thia-2-azabicyclo[3.2.1]octane 3,3-dioxide](/img/structure/B7353081.png)
![[(3R,4R)-4-[[5-methyl-2-(methylamino)phenyl]methylamino]-3,4-dihydro-2H-chromen-3-yl]methanol](/img/structure/B7353082.png)

![[(4aS,7aS)-1,1-dioxo-4a-(trifluoromethyl)-2,3,4,5,7,7a-hexahydrothiopyrano[2,3-c]pyrrol-6-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7353109.png)
![4-[[(3aS,6aR)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrol-5-yl]sulfonyl]naphthalene-1-carboxylic acid](/img/structure/B7353120.png)